molecular formula C20H16N2O2 B5066468 3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione

3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione

Cat. No.: B5066468
M. Wt: 316.4 g/mol
InChI Key: FIKVRLCFCPTUCS-UHFFFAOYSA-N
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Description

3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine-2,5-dione core substituted with a benzyl group at the 3-position and a quinolin-2-yl group at the 1-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Benzyl chloride with sodium hydride as a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

3-benzyl-1-quinolin-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19-13-16(12-14-6-2-1-3-7-14)20(24)22(19)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKVRLCFCPTUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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